molecular formula C15H13BrClN3O2S3 B2704366 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955766-42-4

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No. B2704366
CAS RN: 955766-42-4
M. Wt: 478.82
InChI Key: DOPZTWUAHAGNDB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers.

Scientific Research Applications

Antimicrobial and Antifungal Activity

One of the significant applications of compounds related to 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole is in the field of antimicrobial and antifungal activities. Studies have shown that derivatives of benzothiazole, which include a piperazine moiety, exhibit promising antimicrobial properties. For instance, Patel and Agravat (2007) synthesized derivatives using 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, demonstrating considerable antibacterial activity (Patel & Agravat, 2007). Additionally, El‐Emary, Al-muaikel, and Moustafa (2002) reported on heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole with significant antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antiproliferative and Anti-HIV Activity

Compounds structurally similar to 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole have been explored for their potential in antiproliferative and anti-HIV activities. Al-Soud et al. (2010) synthesized a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives, showing remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, indicating potential antiproliferative properties (Al-Soud et al., 2010).

Anti-Cancer Properties

The analogues of benzothiazole with piperazine have also been studied for their anti-cancer properties. Al‐Ghorbani et al. (2016) synthesized a series of piperazine-benzothiazole analogues and evaluated their effects on neovascularization, a key parameter in tumoral development. The study found that these compounds showed significant tumor suppression through inhibition of angiogenesis, particularly compound 6c with a bromo group on the phenyl ring (Al‐Ghorbani et al., 2016).

Structural and Computational Analysis

In addition to their biological activities, compounds similar to 6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole are also significant in structural and computational chemistry studies. Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, providing insights into the reactive sites for electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, benzo[d]thiazole compounds have been studied for their potential as quorum sensing inhibitors . Quorum sensing is a term for bacterial cell-cell communication, and these compounds could potentially inhibit this process .

properties

IUPAC Name

6-bromo-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O2S3/c16-10-1-2-11-12(9-10)23-15(18-11)19-5-7-20(8-6-19)25(21,22)14-4-3-13(17)24-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPZTWUAHAGNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

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